Cas no 2138202-79-4 (1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-)

1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-, is a chiral triazole derivative featuring a cyclopentylamine moiety and a sterically hindered hydroxymethyl group. Its rigid triazole core and stereochemically defined structure make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with enhanced selectivity. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, enabling applications in drug discovery and asymmetric synthesis. The α,α-dimethyl substitution on the hydroxymethyl group contributes to improved metabolic stability. This compound is suitable for use in peptidomimetics, enzyme inhibitors, and other targeted therapeutics requiring precise stereochemical control.
1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- structure
2138202-79-4 structure
Product name:1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-
CAS No:2138202-79-4
MF:C10H18N4O
Molecular Weight:210.276121616364
CID:5279816
PubChem ID:165447968

1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-
    • EN300-695748
    • 2138202-79-4
    • rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
    • インチ: 1S/C10H18N4O/c1-10(2,15)9-6-14(13-12-9)8-4-3-7(11)5-8/h6-8,15H,3-5,11H2,1-2H3/t7-,8+/m0/s1
    • InChIKey: VJPAHWKTBWLDPB-JGVFFNPUSA-N
    • SMILES: OC(C)(C)C1=CN([C@@H]2CC[C@@H](C2)N)N=N1

計算された属性

  • 精确分子量: 210.14806121g/mol
  • 同位素质量: 210.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77Ų
  • XLogP3: -0.6

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 388.2±52.0 °C(Predicted)
  • 酸度系数(pKa): 13.15±0.29(Predicted)

1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-695748-0.5g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
0.5g
$1247.0 2023-03-10
Enamine
EN300-695748-0.1g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
0.1g
$1144.0 2023-03-10
Enamine
EN300-695748-5.0g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
5.0g
$3770.0 2023-03-10
Enamine
EN300-695748-0.05g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
0.05g
$1091.0 2023-03-10
Enamine
EN300-695748-1.0g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
1g
$0.0 2023-06-07
Enamine
EN300-695748-10.0g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
10.0g
$5590.0 2023-03-10
Enamine
EN300-695748-0.25g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
0.25g
$1196.0 2023-03-10
Enamine
EN300-695748-2.5g
rac-2-{1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
2138202-79-4
2.5g
$2548.0 2023-03-10

1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- 関連文献

1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-に関する追加情報

Research Brief on 1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- (CAS: 2138202-79-4)

The compound 1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- (CAS: 2138202-79-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 2138202-79-4, which include a 1,2,3-triazole core and a cyclopentylamine moiety. These structural elements contribute to its ability to interact with various biological targets, making it a promising candidate for the development of novel therapeutics. Researchers have employed advanced synthetic methodologies, such as click chemistry and asymmetric catalysis, to efficiently produce this compound in high yields and enantiomeric purity.

In vitro and in vivo studies have demonstrated that 2138202-79-4 exhibits potent activity against a range of biological targets, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases. For instance, preliminary data suggest that this compound may act as a modulator of the adenosine A2A receptor, which is a key target for the treatment of Parkinson's disease. Additionally, its triazole moiety has been shown to enhance binding affinity and selectivity towards specific protein targets.

Further investigations into the pharmacokinetic and pharmacodynamic properties of 2138202-79-4 have revealed favorable drug-like characteristics, such as good oral bioavailability and metabolic stability. These findings underscore its potential as a lead compound for further optimization and development. However, challenges remain, including the need for more comprehensive toxicity studies and the exploration of its mechanism of action at the molecular level.

In conclusion, 1H-1,2,3-Triazole-4-methanol, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- (CAS: 2138202-79-4) represents a promising scaffold for the development of new therapeutic agents. Ongoing research efforts are expected to further elucidate its biological activities and therapeutic potential, paving the way for its eventual translation into clinical applications. This brief serves as a valuable resource for researchers and professionals in the chemical biology and medicinal chemistry fields.

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